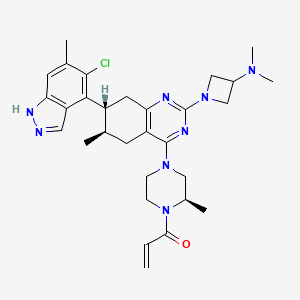

KRAS inhibitor-4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H39ClN8O |

|---|---|

Molekulargewicht |

563.1 g/mol |

IUPAC-Name |

1-[(2R)-4-[(6R,7R)-7-(5-chloro-6-methyl-1H-indazol-4-yl)-2-[3-(dimethylamino)azetidin-1-yl]-6-methyl-5,6,7,8-tetrahydroquinazolin-4-yl]-2-methylpiperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C30H39ClN8O/c1-7-26(40)39-9-8-37(14-19(39)4)29-22-10-17(2)21(27-23-13-32-35-25(23)11-18(3)28(27)31)12-24(22)33-30(34-29)38-15-20(16-38)36(5)6/h7,11,13,17,19-21H,1,8-10,12,14-16H2,2-6H3,(H,32,35)/t17-,19-,21-/m1/s1 |

InChI-Schlüssel |

LFJQRYJTQCRQSF-YFVAEKQCSA-N |

Isomerische SMILES |

C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN([C@@H](C5)C)C(=O)C=C)N6CC(C6)N(C)C |

Kanonische SMILES |

CC1CC2=C(CC1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN(C(C5)C)C(=O)C=C)N6CC(C6)N(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the KRAS G12C Inhibitor Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of a druggable, allosteric pocket on the surface of the KRAS G12C mutant protein has marked a paradigm shift in targeting RAS-driven cancers, long considered an intractable challenge. This technical guide provides a comprehensive overview of the binding site for covalent inhibitors targeting the KRAS G12C oncoprotein. It details the molecular interactions, mechanism of action, and the key experimental protocols used to characterize these groundbreaking therapeutics. Quantitative binding data for representative inhibitors are presented, alongside detailed signaling pathway diagrams and experimental workflows to provide a thorough resource for professionals in oncology and drug development.

The KRAS G12C Challenge and a Novel Binding Pocket

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways regulating cell growth, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer (NSCLC).[3][4] This mutation impairs the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active, GTP-bound state that drives oncogenic signaling.[3][4]

For decades, the smooth surface of KRAS and its high affinity for GTP made direct inhibition seem impossible. The breakthrough came with the discovery of a novel, inducible allosteric pocket adjacent to the GTP-binding site, termed the Switch-II Pocket (S-IIP).[5][6] This pocket is accessible in the inactive, GDP-bound state of KRAS G12C, and its proximity to the mutant cysteine residue provided a unique opportunity for the development of targeted covalent inhibitors.[5][6][7]

The Inhibitor Binding Site: The Switch-II Pocket (S-IIP)

KRAS G12C inhibitors, which will be generically referred to as "Inhibitor-4" for the purpose of this guide, are designed to bind covalently and irreversibly to the thiol group of the mutant Cysteine-12 (Cys12). This interaction occurs within the S-IIP.

Key Features of the Binding Site:

-

Covalent Anchor: The primary interaction is the formation of a covalent bond between an electrophilic "warhead" on the inhibitor (commonly an acrylamide) and the nucleophilic Cys12 residue.[5][8]

-

Allosteric Pocket: The inhibitor molecule occupies the S-IIP, a groove formed by the Switch-II region (residues 60-76) of the protein.[5][9]

-

Key Interacting Residues: Structural studies of inhibitors like Sotorasib (AMG510) and Adagrasib (MRTX849) have revealed several key non-covalent interactions that stabilize the binding. These include interactions with residues such as Histidine 95 (His95), Glutamine 99 (Gln99), and Tyrosine 96 (Tyr96).[8][10] The interaction with His95, which is unique to KRAS among the RAS isoforms, contributes to the selectivity of some inhibitors.[8]

-

Conformational State: The S-IIP is accessible only when KRAS G12C is in its inactive, GDP-bound state.[5][11] This state-selectivity is a cornerstone of the inhibitor's mechanism.

Mechanism of Action

The binding of Inhibitor-4 to the S-IIP of KRAS G12C induces a specific mechanism of inhibition:

-

Covalent Modification: The inhibitor irreversibly attaches to Cys12.

-

Trapping the Inactive State: By occupying the S-IIP, the inhibitor locks the KRAS G12C protein in its inactive GDP-bound conformation.[4][11][12]

-

Inhibition of Nucleotide Exchange: This stabilized KRAS-GDP-inhibitor complex is unable to interact with Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1).[5][12] GEFs are responsible for catalyzing the exchange of GDP for the activating GTP.

-

Blockade of Downstream Signaling: By preventing the formation of the active KRAS-GTP state, the inhibitor effectively shuts down the aberrant downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, thereby inhibiting tumor cell proliferation and survival.[3][13]

Quantitative Data: Inhibitor Affinity and Potency

The efficacy of KRAS G12C inhibitors is quantified through various biochemical and cellular assays. The data below for well-characterized inhibitors Sotorasib and Adagrasib are representative of the parameters measured for compounds in this class.

| Parameter | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Description | Reference |

| Biochemical Affinity | Measures direct binding or inhibition in a cell-free system. | |||

| IC₅₀ (KRAS G12C) | 8.88 nM | ~0.05 µM | Concentration for 50% inhibition of nucleotide exchange. | [14] |

| Cellular Potency | Measures the effect of the inhibitor on cancer cell lines. | |||

| IC₅₀ (NCI-H358 cells) | Low micromolar range | ~0.009 µM | Concentration for 50% inhibition of cell growth/viability. | [7] |

| Target Engagement | Measures covalent modification of KRAS G12C within cells. | |||

| EC₅₀ (pERK inhibition) | ~0.001 - 0.01 µM | ~0.01 - 0.05 µM | Concentration for 50% inhibition of ERK phosphorylation. |

Note: Specific values can vary based on the exact assay conditions and cell lines used.

Visualizing Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the KRAS signaling pathway and the mechanism of its inhibition.

References

- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ebiohippo.com [ebiohippo.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Unveiling the Selectivity of a KRAS G12C Inhibitor: A Structural and Mechanistic Deep Dive into Compound 4

For Immediate Release

Boulder, Colorado – Researchers have elucidated the structural and mechanistic underpinnings of selectivity for a novel KRAS G12C inhibitor, designated as compound 4. This in-depth analysis provides a comprehensive guide for scientists and drug development professionals engaged in the pursuit of targeted cancer therapies. The findings detail the specific molecular interactions and experimental validation that define the inhibitor's selective action against the KRAS G12C oncoprotein, a key driver in numerous cancers.

The KRAS protein, a critical component of the RAS/MAPK signaling pathway, is a central regulator of cell growth, proliferation, and survival. The G12C mutation, where glycine at position 12 is replaced by cysteine, results in a constitutively active protein, leading to uncontrolled cell division and tumor formation. Compound 4, a tetrahydropyridopyrimidine-based irreversible covalent inhibitor, has been designed to specifically target this mutant protein.

The Structural Basis of Selectivity

The high-resolution X-ray crystal structure of compound 4 in complex with KRAS G12C (PDB ID: 6N2J) reveals the precise interactions that govern its selectivity.[1] Compound 4 binds within the switch-II pocket of the inactive, GDP-bound state of KRAS G12C. This binding is stabilized by a combination of a covalent bond and key noncovalent interactions.

The defining feature of this class of inhibitors is the formation of a covalent bond between the acrylamide moiety of the inhibitor and the thiol group of the mutant cysteine at position 12.[1] This irreversible bond effectively traps the KRAS G12C protein in an inactive conformation, preventing it from engaging with downstream effector proteins and halting the oncogenic signaling cascade.

Beyond the covalent linkage, the selectivity of compound 4 is further enhanced by a series of specific noncovalent interactions with the protein. These include hydrogen bonds between the amine nitrogen of Lysine 16 and the acrylamide carbonyl of the inhibitor (2.91 Å), and between the NE2 nitrogen of Histidine 95 and the N-1 of the pyrimidine ring (2.77 Å).[1] These interactions are crucial for the precise orientation of the inhibitor within the binding pocket, facilitating the covalent reaction with Cysteine 12.

Quantitative Analysis of Inhibitor Performance

The efficacy of compound 4 has been quantitatively assessed through various biochemical and cell-based assays. These assays provide a clear picture of the inhibitor's potency and its effect on the KRAS signaling pathway.

| Parameter | Assay | Condition | Result | Reference |

| Protein Modification | Mass Spectrometry | 3 hours, 5 µM | 13% modification of KRAS G12C | [1] |

| Cellular Activity | H358 Cell Assay (pERK suppression) | Up to 16 µM | No suppression of ERK phosphorylation | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflows used to characterize compound 4.

Detailed Experimental Protocols

A detailed description of the key experimental protocols is provided below for researchers seeking to replicate or build upon these findings.

Protein Modification Assay

This assay quantifies the extent of covalent modification of the KRAS G12C protein by the inhibitor.

-

Protein Preparation: Recombinant KRAS G12C lite protein is purified.

-

Incubation: The protein is incubated with the test compound (e.g., compound 4 at 5 µM) for a specified time (e.g., 3 hours). A control sample with DMSO is run in parallel.

-

Mass Spectrometry Analysis: The reaction mixture is analyzed by mass spectrometry (MS) to determine the mass of the protein.

-

Data Analysis: The percentage of protein covalently modified with the inhibitor is calculated by comparing the peak intensities of the unmodified and adducted protein.

H358 Cell-Based Assay for ERK Phosphorylation

This assay measures the ability of the inhibitor to suppress the downstream signaling of KRAS G12C in a cellular context.

-

Cell Culture: H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., up to 16 µM for compound 4) or DMSO as a control for a specified duration.

-

Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

-

pERK Detection: The level of phosphorylated ERK (pERK) in the cell lysates is quantified using a sensitive detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or Western blotting.

-

Data Analysis: The concentration at which the inhibitor causes a 50% reduction in pERK levels (IC50) is determined to assess its cellular potency. For compound 4, no significant suppression was observed at the tested concentrations.[1]

Conclusion

The detailed structural and functional characterization of compound 4 provides a clear framework for understanding its selectivity for KRAS G12C. The formation of a covalent bond with the mutant cysteine, guided by specific noncovalent interactions within the switch-II pocket, is the key determinant of its targeted action. The experimental protocols outlined here offer a robust methodology for the evaluation of future KRAS G12C inhibitors. This work contributes to the growing body of knowledge that is paving the way for the development of more effective and selective therapies for KRAS-driven cancers.

References

Methodological & Application

Application Notes and Protocols for Evaluating the Efficacy of KRAS Inhibitor-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in crucial cellular signaling pathways regulating cell growth, proliferation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancer, making it a highly sought-after therapeutic target.[3][4] These mutations often lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling.[4][5]

The development of direct KRAS inhibitors, particularly those targeting specific mutations like G12C, has marked a significant breakthrough in cancer therapy.[6][7] This document provides a comprehensive suite of cell-based assays and detailed protocols to evaluate the efficacy of a novel therapeutic candidate, "KRAS Inhibitor-4." The following protocols are designed to assess the inhibitor's impact on cell viability, its mechanism of action on the KRAS signaling pathway, its ability to induce apoptosis, and its long-term effects on cancer cell survival.

KRAS Signaling Pathway Overview

KRAS is a central node in the MAPK signaling cascade.[3][5] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS binds to GTP.[4] This activation allows it to interact with and activate downstream effector proteins, most notably RAF kinases. This initiates a phosphorylation cascade through MEK and ERK, ultimately leading to the transcription of genes involved in cell proliferation and survival.[4][8] Effective KRAS inhibitors are expected to block this signal transmission.

Cell Viability and Proliferation Assay

This assay determines the concentration-dependent effect of this compound on the growth and viability of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from this experiment. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[9][10]

Data Presentation

The efficacy of this compound can be compared across various cell lines with different KRAS mutation statuses.

| Cell Line | KRAS Mutation | Tissue of Origin | This compound IC50 (nM) |

| MIA PaCa-2 | G12C | Pancreatic | 15 |

| H358 | G12C | Lung | 25 |

| SW620 | G12V | Colorectal | > 10,000 |

| BxPC-3 | WT | Pancreatic | > 10,000 |

Table 1: Sample IC50 values for this compound in various cancer cell lines. Lower values indicate higher potency. Data is hypothetical.

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. KRAS Testing: A Tool for the Implementation of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. biorxiv.org [biorxiv.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. High sensitivity of both sequencing and real-time PCR analysis of KRAS mutations in colorectal cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Failure to induce apoptosis via BCL-2 family proteins underlies lack of efficacy of combined MEK and PI3K inhibitors for KRAS mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Models in KRAS G12C Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of cancers harboring this specific alteration, particularly in non-small cell lung cancer (NSCLC).[1][2] Preclinical in vivo studies are crucial for the evaluation of novel KRAS G12C inhibitors, understanding their mechanisms of action, and exploring potential combination therapies to overcome resistance.[3][4] This document provides detailed application notes and protocols for establishing and utilizing various in vivo models for KRAS G12C inhibitor research.

In Vivo Models for KRAS G12C Inhibitor Studies

A variety of in vivo models are employed to study KRAS G12C-mutant cancers, each with its own advantages and limitations. The choice of model depends on the specific research question, such as evaluating single-agent efficacy, investigating the tumor microenvironment, or studying mechanisms of resistance.

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by subcutaneously or orthotopically implanting human cancer cell lines with a KRAS G12C mutation into immunodeficient mice.[5][6] These models are widely used for initial efficacy screening due to their relative simplicity and reproducibility.

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.[7][8] These models are considered more clinically relevant as they better recapitulate the heterogeneity and architecture of the original human tumor.[9]

Genetically Engineered Mouse Models (GEMMs)

GEMMs are developed to express the Kras G12C mutation in specific tissues, allowing for the study of tumor initiation and progression in an immunocompetent host.[5][10] These models are particularly valuable for investigating the interplay between the tumor and the immune system.[11]

Syngeneic Models

Syngeneic models involve the implantation of murine cancer cell lines harboring a Kras G12C mutation into immunocompetent mice of the same genetic background.[11][12] These models are essential for studying the effects of KRAS G12C inhibitors on the tumor immune microenvironment and for evaluating combination therapies with immunomodulatory agents.[13]

Data Presentation: Efficacy of KRAS G12C Inhibitors in Preclinical Models

The following tables summarize quantitative data from various preclinical studies on the efficacy of KRAS G12C inhibitors.

| Inhibitor | Model Type | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MRTX849 | CDX & PDX | Various | 100 mg/kg/day | Pronounced tumor regression in 17 of 26 models (65%) | [7] |

| Sotorasib (AMG 510) | PDX | NSCLC, Colorectal, Gastric | Not specified | Range of sensitivity observed | [8] |

| MRTX849 | Syngeneic (CT26) | Colon | Not specified | Marked tumor regression in immune-competent mice | [11] |

| Compound A | GEMM (Kras G12C) | NSCLC | 30 mg/kg, once daily | Comparable efficacy to sotorasib | [5] |

| MRTX-849 | Syngeneic (mKRC.1) | Lung | 30 mg/kg daily | Modest shrinkage | [12] |

| D-1553 | CDX | Lung, Pancreatic, Colorectal | Not specified | Potent anti-tumor activity | [14] |

| Inhibitor Combination | Model Type | Cancer Type | Dose and Schedule | Observed Effect | Reference |

| MRTX849 + Anti-PD-1 | Syngeneic (CT26) | Colon | Not specified | Durable, complete responses | [13] |

| MRTX-1257 + RMC-4550 (SHP2i) | Syngeneic (LLC-NRAS KO) | Lung | Not specified | Transient tumor shrinkage | [12] |

| AMG510 + Crizotinib (METi) | PDX (Acquired Resistance) | NSCLC | AMG510: 50 mg/kg daily; Crizotinib: 50 mg/kg daily | Complete tumor regression | [15] |

| ARS1620 + PI3K inhibitor | CDX & PDX | NSCLC | Not specified | Effective in models resistant to single-agent ARS1620 | [6] |

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[1][16] This sustained signaling promotes cell proliferation, survival, and tumor growth.[17] KRAS G12C inhibitors covalently bind to the mutant cysteine, trapping KRAS in its inactive GDP-bound state and thereby inhibiting downstream signaling.[7]

Caption: Simplified KRAS G12C signaling pathway and the mechanism of its inhibitors.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo studies to evaluate KRAS G12C inhibitors.

Caption: A general experimental workflow for in vivo KRAS G12C inhibitor studies.

Experimental Protocols

Protocol 1: Subcutaneous Tumor Implantation

This protocol describes the subcutaneous implantation of KRAS G12C-positive cancer cells into immunodeficient mice.

Materials:

-

KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

6-8 week old immunodeficient mice (e.g., NU/NU, NOD-SCID)

-

1 mL syringes with 27-gauge needles

-

Anesthetic (e.g., isoflurane)

-

Animal clippers

-

70% ethanol

Procedure:

-

Culture KRAS G12C-positive cells to 70-80% confluency.

-

Harvest cells using trypsin and wash with PBS.

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel (optional) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-150 µL.[6]

-

Anesthetize the mouse using isoflurane.

-

Shave the fur on the flank of the mouse and sterilize the injection site with 70% ethanol.

-

Gently lift the skin and inject the cell suspension subcutaneously.

-

Monitor the mice for tumor growth.

Protocol 2: Orthotopic Tumor Implantation (Pancreatic Cancer Example)

This protocol is an example for orthotopic implantation in the pancreas and is more technically demanding than subcutaneous implantation.[18]

Materials:

-

Same as Protocol 1, with the addition of:

-

Surgical instruments (scalpel, forceps, sutures)

-

Abdominal retractors

-

Cotton swabs

Procedure:

-

Prepare the cell suspension as described in Protocol 1.

-

Anesthetize the mouse and place it in a supine position.

-

Make a small incision in the upper left abdominal quadrant.

-

Gently exteriorize the spleen to expose the pancreas.

-

Inject a small volume (e.g., 20-50 µL) of the cell suspension into the tail of the pancreas.

-

Carefully return the spleen and pancreas to the abdominal cavity.

-

Close the abdominal wall and skin with sutures.

-

Provide post-operative care, including analgesics.

Protocol 3: Drug Administration (Oral Gavage)

KRAS G12C inhibitors are often orally bioavailable.

Materials:

-

KRAS G12C inhibitor formulated in an appropriate vehicle (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0).[7]

-

Oral gavage needles (flexible or rigid).

-

Syringes.

Procedure:

-

Accurately weigh the mouse to determine the correct dosing volume.

-

Prepare the drug formulation at the desired concentration.

-

Gently restrain the mouse.

-

Insert the gavage needle into the esophagus and deliver the drug solution into the stomach.

-

Monitor the mouse for any signs of distress.

Protocol 4: Tumor Volume Measurement

Accurate tumor volume measurement is critical for assessing treatment efficacy.[19]

Materials:

-

Digital calipers.

-

Alternatively, non-invasive imaging systems (e.g., microCT, bioluminescence imaging).[5][20]

Procedure (Caliper Measurement):

-

Measure the length (L) and width (W) of the tumor using digital calipers.

-

Calculate the tumor volume using the formula: Volume = 0.5 x L x W² .[21]

-

Measurements are typically taken 2-3 times per week.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in cancer research.[20][22] This includes minimizing animal suffering, using the minimum number of animals required to obtain statistically significant results (the 3Rs: Replacement, Reduction, and Refinement), and ensuring that all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[20][23]

Conclusion

The in vivo models and protocols described in this document provide a framework for the preclinical evaluation of KRAS G12C inhibitors. The selection of the most appropriate model and adherence to detailed experimental protocols are essential for generating robust and reproducible data to guide the clinical development of these targeted therapies. The continued refinement of these models, including the development of models that better recapitulate the human tumor microenvironment and mechanisms of resistance, will be critical for advancing the field.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models: Tumour Microenvironment and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Volume reconstruction techniques improve the correlation between histological and in vivo tumor volume measurements in mouse models of human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. proventainternational.com [proventainternational.com]

Application Notes and Protocols: Formulation of KRAS Inhibitor-4 for Animal Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a frequently mutated oncogene in human cancers, including pancreatic, colorectal, and lung cancers. The development of small molecule inhibitors targeting specific KRAS mutations, such as G12C and G12D, has become a significant area of cancer research. These inhibitors function by interfering with the KRAS signaling pathway, which, when constitutively active, drives cell proliferation, survival, and differentiation.[1][2][3] Preclinical evaluation of these inhibitors in animal xenograft models is a critical step in their development. This document provides detailed application notes and protocols for the formulation and administration of a representative KRAS inhibitor, designated here as "KRAS inhibitor-4," for in vivo studies.

KRAS Signaling Pathway

KRAS is a central node in signal transduction pathways that regulate cell growth and survival. In its active, GTP-bound state, KRAS stimulates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][4][5] Mutations in KRAS can lock the protein in a persistently active state, leading to uncontrolled cell proliferation.[1] KRAS inhibitors are designed to block the activity of mutant KRAS, thereby inhibiting these downstream oncogenic signals.

Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.

Formulation of this compound

The formulation of a poorly water-soluble compound like many small molecule inhibitors is crucial for achieving adequate bioavailability and efficacy in vivo. The following protocols provide common methods for preparing this compound for administration in animal xenograft models. The optimal formulation will depend on the specific physicochemical properties of the inhibitor.

Data Presentation: Formulation Components

| Formulation Type | Components | Purpose | Typical Concentration |

| Injectable Suspension (Intraperitoneal - IP) | This compound | Active Pharmaceutical Ingredient | 1-100 mg/kg |

| DMSO | Solubilizing Agent | 5-10% | |

| Tween 80 / Cremophor EL | Surfactant/Emulsifier | 5-10% | |

| Saline (0.9% NaCl) or PBS | Vehicle | 80-90% | |

| Oral Gavage Formulation | This compound | Active Pharmaceutical Ingredient | 1-100 mg/kg |

| PEG400 | Solubilizing Agent | 30-60% | |

| Tween 80 | Surfactant | 5-10% | |

| Water or 0.5% Methylcellulose | Vehicle | 30-65% |

Note: These are starting points and may require optimization for specific inhibitors.

Experimental Protocols

Protocol 1: Preparation of Injectable Suspension for Intraperitoneal (IP) Administration

This protocol is suitable for compounds with low aqueous solubility.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add DMSO to the tube to dissolve the compound completely. Vortex thoroughly. A common starting ratio is 10% of the final volume.

-

Add Tween 80 to the solution and vortex until fully mixed. A common starting ratio is 5-10% of the final volume.

-

Slowly add sterile saline to the desired final volume while vortexing to form a fine suspension.

-

If precipitation occurs, briefly sonicate the suspension to ensure homogeneity.

-

Administer the suspension to the animal via intraperitoneal injection immediately after preparation.

Protocol 2: Preparation of Oral Gavage Formulation

This protocol is for oral administration of the inhibitor.

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile water or 0.5% (w/v) methylcellulose in water

-

Sterile tubes

-

Vortex mixer

-

Magnetic stirrer (optional)

Procedure:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in PEG400. Gentle warming and vortexing may be required.

-

Add Tween 80 and mix thoroughly.

-

Add the sterile water or methylcellulose solution to the final volume and mix until a uniform suspension or solution is formed. For suspensions, continuous stirring may be necessary during administration.

-

Administer the formulation to the animal using an appropriate oral gavage needle.

In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.

Caption: Standard workflow for an in vivo efficacy study using a xenograft model.

Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

Animal Model:

-

Immunocompromised mice (e.g., Nude, SCID) are typically used for human cancer cell line xenografts.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells harboring a KRAS mutation (e.g., 1-5 x 10^6 MiaPaCa-2 or NCI-H358 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

-

Treatment:

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, tumors and other tissues can be collected for pharmacodynamic (PD) analysis (e.g., Western blot for p-ERK).

Data on In Vivo Efficacy of KRAS Inhibitors

The efficacy of KRAS inhibitors is typically assessed by measuring tumor growth inhibition (TGI). The following table summarizes representative data from preclinical studies of various KRAS inhibitors.

| KRAS Inhibitor | Cancer Cell Line | Dose and Route | Tumor Growth Inhibition/Regression |

| MRTX849 | MIA PaCa-2 (Pancreatic) | 100 mg/kg, Oral Gavage, QD | Significant tumor growth inhibition.[8] |

| MRTX849 | H358 (Lung) | 30 mg/kg, Oral Gavage, QD | Inhibition of KRAS signaling and tumor growth.[6][8] |

| ASP2453 | NCI-H1373 (Lung) | 30 mg/kg, Oral, QD | 86% tumor regression.[7] |

| Compound 13 | MIA PaCa-2 (Pancreatic) | 30 & 100 mg/kg, IP, QD | Tumor regressions and cures observed.[9] |

| TH-Z835 | Panc 04.03 (Pancreatic) | 30 mg/kg, IP | Significant reduction in tumor volume.[10] |

Conclusion

The successful in vivo evaluation of novel KRAS inhibitors is contingent upon appropriate formulation and a well-designed experimental protocol. The methods described in these application notes provide a foundation for researchers to formulate and test "this compound" and other similar small molecules in animal xenograft models. Optimization of the formulation and dosing regimen for each specific inhibitor is essential to accurately determine its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Measuring ERK Phosphorylation to Assess KRAS Inhibitor-4 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras/Raf/MEK/ERK (MAPK) signaling cascade is a critical intracellular pathway that regulates fundamental cellular processes, including proliferation, survival, and differentiation.[1] The KRAS proto-oncogene, a member of the Ras GTPase family, is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers.[1][2] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling through pathways like the RAF-MEK-ERK cascade.[3][4]

Extracellular signal-regulated kinases (ERK1 and ERK2) are key downstream effectors in this pathway.[5] Their activation occurs through phosphorylation by MEK on specific threonine and tyrosine residues (T202/Y204 for ERK1 and T185/Y187 for ERK2).[6] The level of phosphorylated ERK (p-ERK) serves as a robust biomarker for the activity of the KRAS signaling pathway.[7] Therefore, quantifying changes in p-ERK levels is a primary method for assessing the pharmacodynamic activity and efficacy of KRAS inhibitors, such as the hypothetical KRAS Inhibitor-4.[8] This application note provides detailed protocols for measuring p-ERK levels in cancer cell lines using Western blotting, ELISA, and flow cytometry.

KRAS Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical KRAS signaling pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates KRAS, which in turn activates BRAF/CRAF. This initiates a phosphorylation cascade through MEK, ultimately leading to the phosphorylation and activation of ERK. This compound is designed to specifically target and inhibit the active, mutated KRAS protein, thereby blocking downstream signal transmission and reducing ERK phosphorylation.

Experimental Workflow Overview

The general workflow for assessing this compound activity involves cell culture, treatment, lysate preparation, and subsequent analysis of p-ERK levels by one of several methods.

Illustrative Data Presentation

Quantitative data should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound.

Table 1: Dose-Dependent Inhibition of ERK Phosphorylation by this compound

| This compound (nM) | p-ERK Signal (Relative Densitometry Units) | Standard Deviation | % Inhibition |

|---|---|---|---|

| 0 (Vehicle) | 1.00 | 0.08 | 0% |

| 1 | 0.85 | 0.06 | 15% |

| 10 | 0.52 | 0.05 | 48% |

| 50 | 0.21 | 0.03 | 79% |

| 100 | 0.11 | 0.02 | 89% |

| 500 | 0.05 | 0.01 | 95% |

Data are representative. Actual results will vary based on the cell line and experimental conditions.

Protocol 1: Western Blotting for p-ERK Analysis

Western blotting is a semi-quantitative method to detect changes in protein levels. It is crucial to probe for both phosphorylated ERK (p-ERK) and total ERK (t-ERK) to normalize for protein loading.[9]

A. Materials and Reagents

-

KRAS-mutant cancer cell line (e.g., MIA PaCa-2, H358)

-

Cell culture medium and supplements

-

This compound and vehicle control (e.g., DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)[10]

-

Mouse anti-total-p44/42 MAPK (Erk1/2)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

B. Experimental Procedure

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0-500 nM) for a predetermined time (e.g., 2-4 hours).[11]

-

Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature.[12] Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[12][13]

-

Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[9]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.[9][12] Incubate the membrane in a mild stripping buffer, wash, block, and then probe with the total-ERK primary antibody, followed by the appropriate secondary antibody and detection.

-

Densitometry Analysis: Quantify the band intensity for both p-ERK and t-ERK using software like ImageJ. Calculate the ratio of p-ERK to t-ERK for each sample to determine the relative inhibition.

Protocol 2: ELISA for p-ERK Analysis

An Enzyme-Linked Immunosorbent Assay (ELISA) offers a more quantitative and higher-throughput alternative to Western blotting for measuring p-ERK.[14][15]

A. Materials and Reagents

-

Cell lysates prepared as in the Western Blot protocol.

-

Phospho-ERK1/2 ELISA Kit (contains pre-coated 96-well plate, detection antibodies, standards, and substrates).[16]

-

Microplate reader capable of measuring absorbance at 450 nm.[14]

B. Experimental Procedure

-

Prepare Lysates: Prepare cell lysates from this compound treated cells as described previously. Quantify protein concentration using a BCA assay.

-

Assay Setup: Prepare standards and samples according to the ELISA kit manufacturer's instructions. Typically, this involves diluting lysates to fall within the dynamic range of the assay.

-

Add Samples: Add 100 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.[16]

-

Incubation: Incubate the plate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[16] This allows the target protein (ERK) to bind to the capture antibody.

-

Add Detection Antibody: Wash the wells. Add 100 µL of the prepared p-ERK detection antibody to each well.[16]

-

Incubation: Incubate for 1 hour at room temperature with gentle shaking.[16]

-

Add HRP Conjugate: Wash the wells. Add 100 µL of HRP-conjugated secondary antibody or streptavidin solution.[16]

-

Incubation and Detection: Incubate for 1 hour at room temperature.[16] Wash the wells and add 100 µL of TMB substrate. Allow color to develop for 15-30 minutes.

-

Stop Reaction and Read: Add 50-100 µL of Stop Solution to each well and immediately read the absorbance at 450 nm on a microplate reader.

-

Data Analysis: Generate a standard curve from the standards. Use the curve to calculate the concentration of p-ERK in each sample. Normalize p-ERK values to total protein concentration or to total ERK levels measured in a parallel ELISA.

Protocol 3: Flow Cytometry for p-ERK Analysis

Flow cytometry allows for the rapid, single-cell quantification of intracellular phospho-proteins, providing insights into signaling heterogeneity within a cell population.[17][18]

A. Materials and Reagents

-

Suspension or adherent cells treated with this compound.

-

Fixation Buffer (e.g., 1.5-4% formaldehyde or paraformaldehyde).[18]

-

Permeabilization Buffer (e.g., ice-cold 90% Methanol or Saponin-based buffer).[19]

-

Staining Buffer (e.g., PBS with 1% BSA).

-

Fluorophore-conjugated primary antibody against p-ERK1/2 (e.g., PE-conjugated anti-p-ERK).[20]

-

Isotype control antibody.

-

Flow cytometer.

B. Experimental Procedure

-

Cell Preparation and Treatment: Culture and treat cells with this compound as described previously.

-

Harvesting: Harvest cells. For adherent cells, use a gentle dissociation reagent like Accutase.

-

Fixation: Fix the cells immediately after treatment by adding formaldehyde to a final concentration of 1.5% and incubating for 10-15 minutes at room temperature.[18] This cross-links proteins and preserves the phosphorylation state.

-

Permeabilization: Wash the fixed cells. Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.[19] This step is critical for allowing the antibody to access intracellular epitopes.

-

Staining: Wash the permeabilized cells with Staining Buffer. Resuspend the cell pellet in 100 µL of Staining Buffer and add the fluorophore-conjugated p-ERK antibody.[17] In a separate tube, add the corresponding isotype control.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Acquisition: Wash the cells to remove unbound antibody. Resuspend in Staining Buffer and analyze on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest using forward and side scatter (FSC/SSC) plots.[17] Analyze the median fluorescence intensity (MFI) of the p-ERK signal for each treatment condition and compare it to the vehicle control. The MFI is proportional to the amount of p-ERK.

References

- 1. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rombio.unibuc.ro [rombio.unibuc.ro]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]

- 7. KRAS/BRAF mutation status and ERK1/2 activation as biomarkers for MEK1/2 inhibitor therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]

- 14. raybiotech.com [raybiotech.com]

- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. raybiotech.com [raybiotech.com]

- 17. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phospho-ERK1/2 (Thr202, Tyr204) Monoclonal Antibody (MILAN8R), PE (12-9109-42) [thermofisher.com]

Application Notes and Protocols for Quantifying KRAS Inhibitor-4 Binding Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the binding of inhibitors to KRAS, with a focus on KRAS inhibitor-4. The protocols described herein leverage mass spectrometry-based techniques to offer robust and sensitive quantification of target engagement in various sample types, from cell lysates to tissues.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key signaling protein that, when mutated, can drive tumor growth.[1] It functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][4] The development of inhibitors targeting specific KRAS mutants, such as KRAS G12C, has marked a significant advancement in cancer therapy.[5] Quantifying the binding of these inhibitors to their target is crucial for understanding their mechanism of action, determining pharmacodynamics, and guiding dose selection in clinical trials.[6][7]

Mass spectrometry (MS) has emerged as a powerful tool for the direct and sensitive quantification of protein-ligand interactions.[8] This document outlines several MS-based methods for quantifying the binding of this compound, including Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS), and direct quantification of covalent inhibitor binding by LC-MS/MS.

KRAS Signaling Pathway

The K-Ras protein is a central node in signaling pathways that control cell growth, proliferation, and survival.[1] Upon activation by upstream signals, KRAS binds to GTP, leading to the activation of downstream effector pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[3][4] Mutations in KRAS can lock the protein in a constitutively active state, leading to uncontrolled cell proliferation.[9] KRAS inhibitors, such as covalent inhibitors targeting the G12C mutation, act by binding to KRAS and locking it in an inactive state, thereby blocking downstream signaling.[5][10]

Figure 1. Simplified KRAS signaling pathway and the point of intervention for this compound.

Mass Spectrometry Methods for Quantifying Binding

Several mass spectrometry-based workflows can be employed to quantify the binding of inhibitors to KRAS. The choice of method often depends on the nature of the inhibitor (covalent vs. non-covalent), the sample matrix, and the desired throughput.

Figure 2. Overview of mass spectrometry-based workflows for quantifying KRAS inhibitor binding.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the use of immunoaffinity enrichment to isolate KRAS, followed by LC-MS/MS to quantify the ratio of inhibitor-bound to unbound protein. This method is particularly useful for covalent inhibitors.[6]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture KRAS G12C mutant cell lines (e.g., NCI-H358) under standard conditions.

-

Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

-

-

Cell Lysis and Protein Quantification:

-

Harvest and wash cells with cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Immunoaffinity Enrichment:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-RAS antibody conjugated to magnetic beads overnight at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer and then with a less stringent wash buffer to remove non-specific binders.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest the proteins with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by nano-LC-MS/MS using a high-resolution mass spectrometer.

-

Use a targeted proteomics approach, such as Parallel Reaction Monitoring (PRM), to quantify the modified (inhibitor-bound) and unmodified KRAS G12C peptides.[11]

-

-

Data Analysis:

-

Calculate the percentage of target engagement by dividing the peak area of the inhibitor-bound peptide by the sum of the peak areas of both the bound and unbound peptides.

-

Quantitative Data Summary:

| Method | Parameter Measured | Typical Value/Range | Reference |

| AP-MS | Target Engagement (%) | Dose-dependent | [6] |

| Assay Sensitivity | 0.08 fmol/µg of total protein | [6] |

Protocol 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13] When coupled with mass spectrometry (also known as Thermal Proteome Profiling or TPP), this method can assess the target engagement of a drug across the entire proteome.[13]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest and treat with this compound or vehicle control.

-

-

Heating and Lysis:

-

Harvest and resuspend the cells in PBS.

-

Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a set time (e.g., 3 minutes). A typical temperature range is 37°C to 67°C.

-

Lyse the cells by freeze-thaw cycles.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Digestion and TMT Labeling:

-

Digest the soluble proteins from each temperature point with trypsin.

-

Label the resulting peptides with isobaric tandem mass tags (TMT) to enable multiplexed quantification.

-

-

LC-MS/MS Analysis:

-

Combine the TMT-labeled peptide samples and analyze by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the relative abundance of each protein at each temperature.

-

Generate melting curves for each protein in the vehicle- and inhibitor-treated samples.

-

A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.

-

Quantitative Data Summary:

| Method | Parameter Measured | Typical Value/Range | Reference |

| CETSA-MS | Thermal Shift (ΔTm) | Varies depending on inhibitor and target | [12][13] |

| Proteome Coverage | >7,000 proteins | [13] |

Protocol 3: Direct Quantification of Covalent Inhibitor Binding by LC-MS/MS

For covalent inhibitors, a straightforward method involves the direct measurement of the inhibitor-adducted protein or peptide after enzymatic digestion. This approach provides a robust measure of target occupancy.[14][15][16]

Experimental Protocol:

-

Sample Preparation from Tissues or Cells:

-

Homogenize tumor tissue or lyse cells in a buffer containing detergents to solubilize proteins.

-

Quantify the total protein concentration.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the proteins in the lysate.

-

Digest the proteins with an appropriate protease (e.g., trypsin).

-

-

Sample Cleanup:

-

Perform a cleanup step, such as solid-phase extraction (SPE), to remove detergents and other interfering substances.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a targeted LC-MS/MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to specifically quantify the peptide containing the covalent modification from this compound.

-

Include stable isotope-labeled internal standard peptides for both the modified and unmodified KRAS peptides to ensure accurate quantification.

-

-

Data Analysis:

-

Determine the concentration of the inhibitor-bound and unbound KRAS protein by comparing the signal of the endogenous peptides to that of the internal standards.

-

Calculate target occupancy as the percentage of inhibitor-bound KRAS relative to the total KRAS.

-

Quantitative Data Summary:

| Method | Parameter Measured | Typical Value/Range | Reference |

| Direct LC-MS/MS | Target Occupancy (%) | Dose-dependent | [14][15][16] |

| Assay Precision (CV) | Intra-assay: ~4%, Inter-assay: ~6% | [14][15][16] | |

| KRAS G12C Expression | 127–2012 amol/µg in NSCLC tumors | [11] |

Conclusion

The mass spectrometry-based methods detailed in these application notes provide powerful and versatile tools for the quantitative analysis of this compound binding. AP-MS and direct LC-MS/MS are highly sensitive and specific for quantifying target engagement, particularly for covalent inhibitors. CETSA-MS offers the unique advantage of assessing target binding in a cellular context across the entire proteome, providing valuable insights into both on-target and off-target effects. The selection of the most appropriate method will depend on the specific research question, the nature of the inhibitor, and the available instrumentation. These protocols serve as a detailed guide for researchers in the field of drug discovery and development to robustly quantify the interaction between KRAS and its inhibitors.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 6. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CETSA [cetsa.org]

- 13. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing KRAS G12C Mutant Cell Lines for Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, a specific point mutation in the KRAS protein, has emerged as a key target for therapeutic intervention. The development of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant protein has revolutionized the treatment landscape for these cancers. To facilitate the discovery and development of novel KRAS G12C inhibitors, robust and reliable cellular models are essential.

These application notes provide detailed protocols for establishing and utilizing KRAS G12C mutant cell lines for inhibitor screening. The protocols cover both the generation of de novo mutant cell lines using CRISPR-Cas9 technology and the use of commercially available cell lines. Furthermore, detailed methodologies for various inhibitor screening assays are provided to assess compound efficacy.

KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction. In its active GTP-bound state, KRAS activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and differentiation.[1][2][3] The G12C mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant downstream signaling.[1]

Establishing KRAS G12C Mutant Cell Lines

Researchers have two primary options for obtaining KRAS G12C mutant cell lines: utilizing commercially available, well-characterized cell lines or generating new lines through genome editing.

Commercially Available KRAS G12C Mutant Cell Lines

A variety of human and murine cancer cell lines harboring the KRAS G12C mutation are available from commercial vendors. These cell lines provide a convenient and validated starting point for inhibitor screening.

| Cell Line | Species | Tissue of Origin | Mutation Status | Key Features |

| NCI-H358 | Human | Lung (Adenocarcinoma) | KRAS G12C (Homozygous) | Widely used model for KRAS G12C inhibitor studies.[4][5] |

| Cal-12T | Human | Tongue (Squamous Cell Carcinoma) | KRAS G12C/+ (Heterozygous knock-in) | Genetically engineered to express the KRAS G12C mutation.[6] |

| SW403 | Human | Colorectal (Adenocarcinoma) | KRAS G12C (Heterozygous) | Used in studies to target mutant KRAS with CRISPR-Cas9.[7] |

| NIH/3T3-KRAS-G12C | Mouse | Fibroblast | Exogenous human KRAS G12C | Stable clone expressing the human KRAS G12C mutation.[8] |

| mKRC.2 | Mouse | Lung (Tumor) | KRAS G12C | Established from a KRAS-G12C mouse model; sensitive to KRAS G12C inhibitors.[9] |

| RASless MEFs | Mouse | Embryonic Fibroblast | KRAS, HRAS, NRAS deleted | Can be rescued by lentiviral transduction of mutant KRAS genes.[10] |

Protocol 1: Generation of KRAS G12C Mutant Cell Lines using CRISPR-Cas9

This protocol outlines the steps for introducing the KRAS G12C mutation into a wild-type cell line using CRISPR-Cas9 technology.

Materials:

-

Wild-type parental cell line (e.g., HEK293T, A549)

-

Cas9-expressing vector (e.g., lentiCRISPR v2)

-

Single guide RNA (sgRNA) targeting KRAS exon 2

-

Single-stranded donor oligonucleotide (ssODN) containing the G12C mutation and a silent PAM-disrupting mutation

-

Transfection reagent

-

Puromycin or other selection antibiotic

-

Cell culture medium and supplements

-

PCR primers for genomic DNA amplification

-

Sanger sequencing reagents

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. accegen.com [accegen.com]

- 7. Targeting mutant KRAS with CRISPR-Cas9 controls tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NIH/3T3-KRAS-G12C-Cell-Line - Kyinno Bio [kyinno.com]

- 9. Murine KRAS(G12C) Lung Tumor Cell Line (mKRC.2) | Applied Biological Materials Inc. [abmgood.com]

- 10. Mutant KRAS Cell Lines - NCI [cancer.gov]

Application Notes: Utilizing Patient-Derived Xenografts for Preclinical Evaluation of KRAS Inhibitor-4

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other identifiable small molecule binding sites.[3] The landscape changed with the development of covalent inhibitors that specifically target KRAS mutations, most notably the G12C substitution.[4][5] These inhibitors function by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.[3][6]

The successful translation of these targeted therapies into the clinic requires robust and predictive preclinical models. Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue directly into immunodeficient mice, have emerged as a superior platform for oncology drug development.[7][8] Unlike traditional cell line-derived xenografts, PDX models largely retain the histological and genetic characteristics of the original patient tumor, including its heterogeneity and tumor microenvironment components.[2][8] This high fidelity makes them invaluable for evaluating the efficacy of novel therapeutics like KRAS Inhibitor-4, identifying biomarkers of response, and investigating mechanisms of resistance.[9][10]

The KRAS Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch in intracellular signaling.[1] In its active, GTP-bound state, KRAS activates multiple downstream effector pathways that drive cell proliferation, survival, and differentiation.[11][12] The two major signaling cascades are:

-

RAF-MEK-ERK (MAPK) Pathway: This pathway is a primary driver of cell cycle progression and proliferation.[12][13]

-

PI3K-AKT-mTOR Pathway: This cascade is crucial for regulating cell growth, survival, and metabolism.[12][14]

Mutations in KRAS, such as the G12C substitution, impair its ability to hydrolyze GTP, leading to its constitutive activation and aberrant downstream signaling.[3] this compound is designed to specifically target such mutant KRAS proteins, thereby inhibiting these oncogenic signaling pathways.

References

- 1. What are KRAS inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. blog.championsoncology.com [blog.championsoncology.com]

- 3. youtube.com [youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Intrinsic Resistance to KRAS Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating intrinsic resistance to KRAS inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research in this critical area of cancer biology.

Frequently Asked Questions (FAQs)

Q1: My KRAS mutant cancer cell line, which is reported to be sensitive, is showing intrinsic resistance to a KRAS G12C inhibitor. What could be the reason?

A1: Several factors could contribute to this observation:

-

Cell Line Authenticity and Passage Number: Verify the identity of your cell line through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes. It is recommended to use cells within a limited passage range from a reputable cell bank.

-

KRAS Dependency: Not all KRAS mutant cells are solely dependent on KRAS signaling for survival.[1] Some cell lines may have co-occurring mutations or activate alternative survival pathways that render them less sensitive to KRAS inhibition.

-

Experimental Conditions: Ensure that your experimental setup is optimized. This includes inhibitor concentration, treatment duration, and the cell viability assay used. Refer to our detailed protocols for guidance.

-

Epithelial-to-Mesenchymal Transition (EMT): Cells with a mesenchymal phenotype may exhibit intrinsic resistance to KRAS inhibitors.[1] You can assess EMT markers such as E-cadherin (downregulated) and vimentin (upregulated) by Western blot or immunofluorescence.

Q2: How can I determine if bypass signaling is responsible for the intrinsic resistance I am observing?

A2: Bypass signaling through reactivation of downstream pathways like MAPK and PI3K/AKT is a common mechanism of intrinsic resistance.[1][2] To investigate this:

-

Phospho-protein Analysis: Perform Western blot analysis to examine the phosphorylation status of key proteins in these pathways, such as p-ERK, p-MEK, p-AKT, and p-S6. Compare the levels in treated versus untreated cells at different time points. A sustained or reactivated phosphorylation in the presence of the KRAS inhibitor suggests bypass signaling.

-

Combination Therapy: Treat your cells with the KRAS inhibitor in combination with a MEK inhibitor (e.g., trametinib) or a PI3K/AKT inhibitor (e.g., pictilisib). If the combination shows a synergistic effect in reducing cell viability compared to single agents, it strongly suggests the involvement of the respective bypass pathway.

Q3: What are the key "on-target" mechanisms of intrinsic resistance to KRAS G12C inhibitors?

A3: "On-target" resistance refers to alterations in the KRAS protein itself. While more common in acquired resistance, some intrinsic mechanisms can exist:

-

KRAS Amplification: A higher copy number of the mutant KRAS allele can lead to increased KRAS protein levels, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[3] This can be assessed by quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH).

-

Pre-existing Subclones: The cell population might contain a small subclone with a secondary KRAS mutation that confers resistance. Deep sequencing of the parental cell line may reveal such pre-existing mutations.

Q4: Can the tumor microenvironment (TME) contribute to intrinsic resistance to KRAS inhibitors?

A4: Yes, the TME can play a significant role.[3] Soluble factors secreted by stromal cells or immune cells within the TME can activate bypass signaling pathways in cancer cells, leading to resistance. Co-culture experiments with cancer cells and fibroblasts or immune cells can be used to investigate these interactions.

Troubleshooting Guides

Western Blot Analysis of MAPK and PI3K/AKT Pathways

| Problem | Possible Cause | Recommended Solution |

| Weak or No Signal for Phospho-proteins | Inefficient protein extraction. | Use lysis buffers containing phosphatase inhibitors. Ensure samples are kept on ice and processed quickly. |

| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. Consider using a more sensitive ECL substrate. | |

| Antibody issue. | Use a fresh antibody dilution. Ensure the antibody is validated for the specific application and species. Run a positive control to verify antibody activity. | |

| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |

| Antibody concentration too high. | Optimize the primary and secondary antibody concentrations by performing a titration. | |

| Inadequate washing. | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |

| Protein degradation. | Add protease inhibitors to the lysis buffer and handle samples quickly on ice. |

Co-Immunoprecipitation (Co-IP) of KRAS and Interacting Proteins

| Problem | Possible Cause | Recommended Solution |

| No "Prey" Protein Detected | Weak or transient interaction. | Consider in vivo crosslinking with formaldehyde before cell lysis to stabilize the interaction. |

| Lysis buffer is too harsh. | Use a milder lysis buffer (e.g., with non-ionic detergents like NP-40) to preserve protein-protein interactions. | |

| Incorrect antibody for IP. | Use an antibody that is validated for immunoprecipitation and recognizes the native conformation of the "bait" protein. | |

| High Background/Non-specific Binding | Insufficient pre-clearing. | Pre-clear the cell lysate with beads before adding the primary antibody to reduce non-specific binding. |

| Inadequate washing. | Increase the number of wash steps and the stringency of the wash buffer (e.g., by slightly increasing the salt or detergent concentration). | |

| Antibody concentration too high. | Use the lowest effective concentration of the antibody for immunoprecipitation. |

Quantitative Data

Table 1: IC50 Values of KRAS G12C Inhibitors in Various Cancer Cell Lines

| Cell Line | Cancer Type | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | 6 | 8 | [4] |

| MIA PaCa-2 | Pancreatic Cancer | 9 | 12 | [4] |

| H23 | Non-Small Cell Lung Cancer | 690.4 | Not Reported | [4] |

| SW1573 | Non-Small Cell Lung Cancer | >1000 | Not Reported | [5] |

Note: IC50 values can vary depending on the specific assay conditions and should be determined empirically in your experimental system.

Experimental Protocols

Protocol 1: Determination of IC50 using Crystal Violet Assay

This protocol is for determining the concentration of a KRAS inhibitor that inhibits cell growth by 50% (IC50).

Materials:

-

KRAS mutant cancer cell line of interest

-

Complete growth medium

-

KRAS inhibitor (e.g., Sotorasib, Adagrasib)

-

96-well cell culture plates

-

Crystal Violet solution (0.5% in 20% methanol)

-

Methanol

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment (e.g., 2,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of the KRAS inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72-96 hours.

-

Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well for 10 minutes.

-

Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the plate with water until the excess stain is removed.

-

Air dry the plate.

-

-

Solubilization and Measurement: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well and incubate on a shaker for 15 minutes. Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration. Use a non-linear regression curve fit to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.

Materials:

-

Cell lysates from inhibitor-treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels